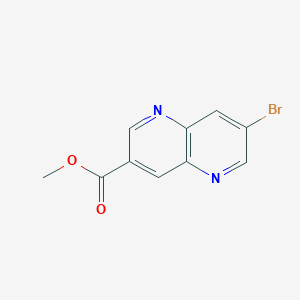

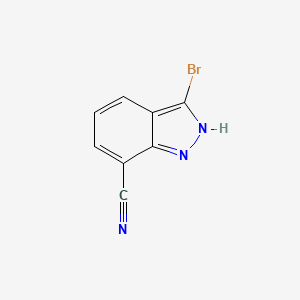

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

説明

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate is a compound that is part of the naphthyridine family, a group of compounds known for their diverse biological activities. The naphthyridine nucleus is a structural motif present in various pharmacologically active compounds and is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of related naphthyridine derivatives has been explored in several studies. For instance, an efficient synthesis route for a carboxylic acid moiety of a dopamine and serotonin receptors antagonist was described, involving the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective reactions to achieve the desired substitution pattern . Another study reported the synthesis of methyl homologs of tetrahydro-1,6-naphthyridine through chemical modification of pyridine derivatives, highlighting the versatility of synthetic approaches in this chemical class . Additionally, the preparation of 2-substituted 1,8-naphthyridines via decarboxylation of their 3-carboxylic acids and a new synthesis route for 2-hydroxy-1,8-naphthyridine using 3-bromomethyl-2-nitropyridine has been documented .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by a fused ring system that can be functionalized at various positions to modulate the compound's properties. The presence of substituents such as bromo, methyl, and carboxylate groups can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Naphthyridine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and application in drug synthesis. For example, the bromination of methylamino derivatives and alkaline hydrolysis has been used to produce specific carboxylic acid moieties . The condensation reactions and debenzylation steps are also employed to introduce methyl groups into the naphthyridine ring . Furthermore, the nucleophilic substitution of chloro substituents with amines has been utilized to prepare compounds with significant antimalarial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The introduction of halogen atoms like bromine can increase the molecular weight and potentially affect the lipophilicity of the compound, which is an important factor in drug design. The presence of carboxylate esters suggests potential reactivity in hydrolysis reactions, which could be relevant for prodrug strategies or metabolic stability . The reported ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectra provide valuable information on the electronic environment and the identification of functional groups within the molecule .

科学的研究の応用

Biological Activities and Applications

Naphthyridine derivatives exhibit a wide range of biological activities, which makes them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Specifically, 1,8-naphthyridine derivatives have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their pharmacological properties extend to other areas, including anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, EGFR inhibition, protein kinase inhibition, and even applications in pesticide activities (Madaan et al., 2015) (Gurjar & Pal, 2018).

将来の方向性

作用機序

Target of Action

1,5-naphthyridines, a class of compounds to which this molecule belongs, are known to exhibit a variety of biological activities

Mode of Action

As a 1,5-naphthyridine derivative, it may interact with its targets through a variety of mechanisms, depending on the specific biological context . More detailed studies are required to elucidate these interactions.

Biochemical Pathways

1,5-naphthyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Given the known biological activities of 1,5-naphthyridines, it is likely that this compound could have significant effects at the molecular and cellular levels .

Action Environment

特性

IUPAC Name |

methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-8-9(12-4-6)3-7(11)5-13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKHAOKCHBJDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672213 | |

| Record name | Methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

958334-24-2 | |

| Record name | Methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

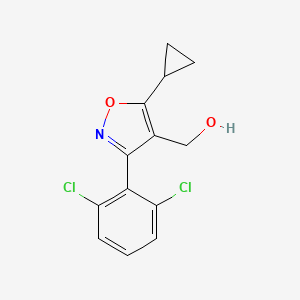

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)

![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)

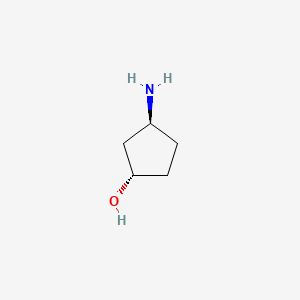

![5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3030736.png)